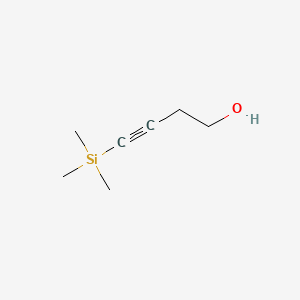

4-Trimethylsilyl-3-butyn-1-ol

描述

Structure

3D Structure

属性

IUPAC Name |

4-trimethylsilylbut-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OSi/c1-9(2,3)7-5-4-6-8/h8H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTMVAFCUIGHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375373 | |

| Record name | 4-Trimethylsilyl-3-butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2117-12-6 | |

| Record name | 4-Trimethylsilyl-3-butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2117-12-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reaction Mechanisms of 4 Trimethylsilyl 3 Butyn 1 Ol

Reactivity of the Terminal Alkyne Moiety

The carbon-carbon triple bond in 4-trimethylsilyl-3-butyn-1-ol is susceptible to a range of addition reactions, allowing for the introduction of new functional groups and the construction of complex molecular architectures.

Hydrofunctionalization, the addition of an H-X moiety across the alkyne, is a fundamental transformation. This includes hydrosilylation (addition of H-Si) and hydroboration (addition of H-B), which are pivotal for creating valuable organosilicon and organoboron compounds.

Hydrosilylation of the terminal alkyne can lead to various isomeric products. However, modern catalytic systems offer high levels of control over the reaction's regio- and stereochemical outcome. Ruthenium-based catalysts, for instance, are known to be particularly effective in producing internal α-isomers with high selectivity. rsc.org The choice of catalyst and reaction conditions is crucial in directing the addition to yield the desired vinylsilane.

Hydrofunctionalization Reactions

Hydrosilylation: Stereoselectivity and Regioselectivity

Borane-Catalyzed Dihydrosilylation of Terminal Alkynes

A significant advancement in the hydrosilylation of terminal alkynes is the use of borane (B79455) catalysts, such as tris(pentafluorophenyl)borane, B(C6F5)3. rsc.orgresearchgate.net This metal-free approach enables the selective dihydrosilylation of terminal alkynes to produce unsymmetrical geminal bis(silanes), which are valuable synthetic intermediates. rsc.orgrsc.org The strategy involves a silane-tuned chemoselectivity, where a combination of different silanes is used to control the sequential addition. rsc.orgrsc.org

This method is applicable to a wide range of both aliphatic and aryl terminal alkynes and can be performed on a gram scale, even without the strict exclusion of air and moisture, highlighting its practical utility. researchgate.netrsc.org The resulting geminal bis(silanes) contain a secondary silane (B1218182) moiety (Si-H bond) that can be readily transformed into other silyl (B83357) groups, further diversifying their synthetic applications. rsc.orgresearchgate.net

Table 1: Borane-Catalyzed Dihydrosilylation of Phenylacetylene (B144264)

| First Silane | Second Silane | Product | Yield (%) |

|---|---|---|---|

| EtMe2SiH | PhSiH3 | Unsymmetrical geminal bis(silane) | 90 |

| EtMe2SiH | BuSiH3 | Unsymmetrical geminal bis(silane) | 90 |

Data derived from studies on phenylacetylene as a representative terminal alkyne. The yields demonstrate the efficiency of the B(C6F5)3-catalyzed process. researchgate.net

Mechanistic Insights into Borane-Catalyzed Processes

The success of the borane-catalyzed selective dihydrosilylation lies in the kinetic differentiation between the two sequential hydrosilylation steps. rsc.orgnih.gov The mechanism proposes that tertiary silanes, like EtMe2SiH, are more reactive towards the initial hydrosilylation of the alkyne to form a vinylsilane. rsc.org In contrast, primary hydrosilanes, such as PhSiH3, are significantly more efficient in the subsequent hydrosilylation of the intermediate vinylsilane. rsc.org

This chemoselectivity is governed by a combination of steric and electronic effects. rsc.org The selective formation of the unsymmetrical geminal bis(silane) is a kinetically controlled process. rsc.org The first hydrosilylation with the tertiary silane proceeds readily, while the second hydrosilylation with the primary silane is much faster than the competing reaction of the vinylsilane with the initial tertiary silane. rsc.org This kinetic preference ensures the selective construction of the desired unsymmetrical 1,1-bis(silanes). rsc.org

Hydroboration of alkynes typically results in 1,2-addition (vicinal addition) of the hydroborating agent across the triple bond. However, a novel 1,1-hydroboration (geminal hydroboration) mode has been developed for silyl alkynes. nih.gov

Hydroboration: Geminal Hydroboration of Silyl Alkynes

Ru-Catalyzed Geminal Hydroboration and Novel Mechanisms

Ruthenium catalysts, specifically [CpRu(MeCN)3]PF6, have proven to be exceptionally effective in catalyzing the geminal hydroboration of silyl alkynes with pinacolborane (HBpin). nih.govacs.org This reaction proceeds with complete stereoselectivity and is compatible with a broad range of functional groups, yielding synthetically useful silyl vinyl boronates. nih.govacs.org This transformation represents a departure from the intrinsic 1,2-addition propensity typically observed for internal alkynes. acs.org

The reaction mechanism is distinct from traditional hydroboration pathways. nih.gov It is the first example of a gem-(H,B) addition to an alkyne triple bond. nih.govacs.org The process is initiated by the formation of a ruthenacyclopropene intermediate. nih.gov A key step involves a gem-(H,B) addition which leads to a critical α-boryl-α-silyl Ru-carbene intermediate. nih.govacs.org This is followed by a silyl migration to furnish the final vinyl boronate product. nih.govacs.org This proposed mechanism, supported by Density Functional Theory (DFT) calculations and control experiments, excludes the involvement of a metal vinylidene intermediate, which could be an alternative pathway. nih.govacs.org The unique reactivity is attributed to an orbital interaction between the boron atom and the β-carbon within the ruthenacyclopropene ring structure, which precedes the boron migration. nih.gov

Table 2: Ru-Catalyzed Geminal Hydroboration of Silyl Alkynes

| Silyl Alkyne Substrate | Product (Silyl Vinyl Boronate) | Catalyst | Reagent |

|---|---|---|---|

| Various Silyl Alkynes | Various Silyl Vinyl Boronates | [CpRu(MeCN)3]PF6 | HBpin |

This table summarizes the general reaction, which features broad substrate scope and excellent stereoselectivity. nih.govacs.org

Silyl Migration in Hydroboration Pathways

The hydroboration of alkynylsilanes can be a complex process, sometimes involving the migration of the silyl group. While direct hydroboration of this compound typically proceeds with high regioselectivity, the potential for silyl migration exists under certain conditions, influenced by factors like the hydroborating agent and substrate structure. Computational studies on related systems, such as β-trimethylsilyl stabilized carbenes, suggest that there is a low energy barrier for trimethylsilyl (B98337) migration. acs.org In these cases, a stabilizing interaction between the vacant orbital of a carbene-like center and the adjacent silicon-carbon σ-orbital can facilitate the migration process. acs.org This phenomenon is more pronounced in reactions that proceed through carbene-like intermediates, where the trimethylsilyl group can shift to the electron-deficient center. acs.org

Semihydrogenation to (Z)-4-(Trimethylsilyl)-3-buten-1-ol

One of the most crucial reactions of this compound is its stereoselective semihydrogenation to yield the corresponding (Z)-alkene. This transformation is synthetically valuable as it provides access to (Z)-vinylsilanes, which are important intermediates in organic synthesis. A common and effective method for this conversion is a modified Lindlar procedure. orgsyn.orgorgsyn.org The reaction involves the catalytic hydrogenation of the alkyne over a poisoned palladium catalyst, typically 5% palladium on barium sulfate (B86663) (Pd/BaSO₄), in the presence of quinoline (B57606). orgsyn.orgorgsyn.org This "poisoning" of the catalyst is essential to prevent over-reduction of the resulting alkene to the corresponding alkane.

Alternative catalytic systems have also been developed for the semihydrogenation of terminal alkynes. For instance, an atomically dispersed palladium catalyst supported on copper(I) oxide (Pd₁/Cu₂O) has shown excellent selectivity for the semihydrogenation of various alkynes, including trimethylsilylacetylene, to their corresponding alkenes. chinesechemsoc.org

| Parameter | Lindlar Procedure Details |

| Substrate | 4-(Trimethylsilyl)-3-butyn-1-ol |

| Catalyst | 5% Palladium on Barium Sulfate |

| Poison | Quinoline |

| Solvent | Methanol |

| Conditions | Atmospheric pressure H₂, Room Temperature |

| Product | (Z)-4-(Trimethylsilyl)-3-buten-1-ol |

| Yield | 85% |

| Reference | orgsyn.orgorgsyn.org |

Lindlar Procedure Modifications and Isomeric Purity

The standard Lindlar hydrogenation procedure has been modified to optimize the synthesis of (Z)-4-(trimethylsilyl)-3-buten-1-ol. orgsyn.org These modifications are crucial for achieving high isomeric purity of the desired Z-alkene. The use of palladium on barium sulfate instead of the more common calcium carbonate, along with synthetic quinoline as a catalyst poison, allows for precise control over the hydrogenation process. orgsyn.orgorgsyn.org This specific combination ensures that the reaction stops after the addition of one equivalent of hydrogen, yielding the cis-alkene.

The isomeric purity of the resulting (Z)-4-(trimethylsilyl)-3-buten-1-ol is typically high. Gas chromatographic analysis has shown that the product can be obtained as a 92:8 mixture of Z and E isomers. orgsyn.org With careful control of the reaction conditions, it is reported that (Z)-4-(trimethylsilyl)-3-buten-1-ol of greater than 98% isomeric purity can be achieved. orgsyn.org

Deprotection of the Trimethylsilyl Group

The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne. Its removal, or deprotection, is a key step to liberate the terminal alkyne for further reactions, such as coupling reactions or the formation of metal acetylides. While fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) are commonly used for cleaving silicon-carbon bonds, milder and more cost-effective methods have been developed. researchgate.net

Mild Deprotection Strategies using Sodium Ascorbate (B8700270) and Copper Sulfate

A particularly mild, efficient, and non-toxic method for the deprotection of trimethylsilyl alkynes employs a combination of sodium ascorbate and copper(II) sulfate. eurjchem.comresearchgate.net This protocol is notable for its simplicity, rapid reaction times, and high yields. The reaction tolerates a wide range of other functional groups, making it a valuable strategy in complex molecule synthesis. eurjchem.comresearchgate.net This reagent system is also utilized in other contexts, such as copper-catalyzed azide-alkyne cycloaddition (click chemistry), highlighting its versatility. nih.govbeilstein-journals.org

| Deprotection Method | Details |

| Reagents | Copper(II) Sulfate, Sodium Ascorbate |

| Key Features | Mild, Efficient, Fast, High Yield, Wide Functional Group Tolerance |

| Mechanism | The combination of reagents facilitates the cleavage of the C(sp)-Si bond. |

| Advantages | Utilizes inexpensive, easily accessible, and non-toxic reagents. |

| Reference | eurjchem.comresearchgate.net |

Reactions Involving the Hydroxyl Group

The primary hydroxyl group in this compound offers another site for chemical modification, enabling its use in a variety of synthetic applications.

Derivatization for Synthetic Applications

The derivatization of the hydroxyl group is a common strategy to either protect it during subsequent reactions or to convert it into a different functional group for further synthetic steps.

Protection: The hydroxyl group can be protected with various protecting groups. Silylating agents are frequently used for this purpose. researchgate.net For instance, it can be converted to a more robust silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is more stable than the TMS group on the alkyne. fishersci.com In some synthetic routes, the hydroxyl group is temporarily capped with a trimethylsilyl group to allow for reactions at other positions of the molecule. nih.gov Another common protecting group is the tetrahydropyranyl (THP) ether, which was used in an alternative, though more lengthy, sequence to prepare (Z)-4-(trimethylsilyl)-3-buten-1-ol. orgsyn.org

Conversion to other functional groups: The hydroxyl group can be converted into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. It can also be oxidized to an aldehyde or a carboxylic acid. Furthermore, derivatization of the hydroxyl group is useful for analytical purposes, such as conversion to a TMS ether for analysis by gas chromatography-mass spectrometry (GC-MS), which increases volatility and thermal stability. fishersci.comscience.gov

Advanced Applications in Organic Synthesis and Materials Science

4-Trimethylsilyl-3-butyn-1-ol as a Precursor for Complex Molecules

The synthesis of enantiomerically pure molecules is a cornerstone of pharmaceutical and materials science. Chiral intermediates derived from silylated butynol (B8639501) structures are highly valued for their ability to impart stereoselectivity in subsequent chemical transformations.

A key chiral intermediate, (S)-4-(trimethylsilyl)-3-butyn-2-ol, is synthesized via the asymmetric reduction of its corresponding ketone, 4-(trimethylsilyl)-3-butyn-2-one (B1224664). This transformation is pivotal as (S)-4-(trimethylsilyl)-3-butyn-2-ol is a crucial component in the synthesis of 5-lipoxygenase inhibitors researchgate.net. Biocatalytic methods, particularly those employing whole-cell systems, have emerged as efficient and environmentally benign alternatives to traditional chemical reductions.

The biocatalytic reduction of 4-(trimethylsilyl)-3-butyn-2-one (TMSB) provides a direct route to the enantiopure (S)-alcohol. This process leverages the stereospecificity of enzymes within microbial cells to achieve high enantiomeric excess (e.e.), a critical parameter for chiral intermediates. The reaction involves the conversion of the prochiral ketone to the chiral alcohol, a transformation that is often challenging to control with conventional chemical reductants.

Whole cells of microorganisms are frequently used for such biocatalytic reductions because they contain the necessary enzymes and coenzyme regeneration systems, which avoids complex enzyme purification and ensures stability plos.orgnih.gov. Candida parapsilosis CCTCC M203011 has been identified as a particularly effective biocatalyst for the asymmetric reduction of TMSB to (S)-4-(trimethylsilyl)-3-butyn-2-ol ((S)-TMSBOL) researchgate.net. To enhance the stability and reusability of the biocatalyst, the microbial cells are often immobilized in a polymer matrix, such as calcium alginate plos.org.

Research has shown that optimizing reaction parameters is crucial for maximizing yield and enantioselectivity. For the reduction using immobilized C. parapsilosis, key variables include buffer pH, temperature, and the concentrations of both the substrate and a co-substrate (like 2-propanol for coenzyme regeneration) researchgate.net. Under optimized aqueous conditions, yields of up to 81.3% and an enantiomeric excess greater than 99.9% have been achieved after just one hour of reaction orkg.org.

A significant challenge in whole-cell bioreductions is the potential toxicity of the substrate or product to the microbial cells, which can limit the efficiency of the process plos.orgnih.gov. To overcome this, biphasic reaction systems using water-immiscible ionic liquids (ILs) as a second phase have been developed. The ionic liquid acts as a reservoir for the toxic substrate and product, reducing their concentration in the aqueous phase where the cells reside researchgate.net.

Studies have demonstrated that the choice of ionic liquid has a significant effect on the bioreduction. Among several tested, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([C4MIM][PF6]) was found to be highly effective. It exhibits good biocompatibility with the C. parapsilosis cells and has excellent solvent properties for both TMSB and (S)-TMSBOL researchgate.netnih.gov. The use of a biphasic system with [C4MIM][PF6] markedly improved the bioreduction efficiency compared to an IL-free aqueous system nih.gov. Under optimized conditions in this biphasic system—including a buffer pH of 5.5, a temperature of 30°C, and a substrate concentration of 24 mM—the maximum yield reached 97.7% with an e.e. greater than 99% plos.org.

Similarly, hydrophilic ionic liquids have been used as co-solvents to enhance the reaction. Among 14 hydrophilic ILs tested, 1-(2'-hydroxyl)ethyl-3-methylimidazolium nitrate (B79036) ([C2OHMIM][NO3]) was identified as the most suitable nih.govplos.org. In a system containing 10% (v/v) of this ionic liquid, a yield of 95.2% and an e.e. above 99.9% were achieved nih.govplos.org.

Furthermore, the use of ionic liquids significantly enhances the operational stability of the immobilized cells. In a [C2OHMIM][NO3]-containing system, the immobilized C. parapsilosis cells retained over 83% of their initial activity even after being reused for 10 batches, demonstrating excellent stability and potential for industrial application plos.org.

| Reaction System | Key Parameter | Optimal Value | Max. Yield (%) | Product e.e. (%) | Reference |

|---|---|---|---|---|---|

| Aqueous System with Immobilized C. parapsilosis | Buffer pH | 5.0 | 81.3 | >99.9 | orkg.org |

| Temperature | 30°C | ||||

| Co-substrate (2-propanol) Conc. | 65.3 mM | ||||

| Substrate (TMSB) Conc. | 3.0 mM | ||||

| Biphasic System ([C4MIM][PF6]/Buffer) | Buffer pH | 5.5 | 97.7 | >99 | plos.org |

| Temperature | 30°C | ||||

| Co-substrate (2-propanol) Conc. | 130 mM | ||||

| Substrate (TMSB) Conc. | 24 mM | ||||

| Co-solvent System ([C2OHMIM][NO3]/Buffer) | Buffer pH | 5.0 | 95.2 | >99.9 | nih.govplos.org |

| Temperature | 30°C | ||||

| Co-substrate (2-propanol) Conc. | 98.1 mM | ||||

| Substrate (TMSB) Conc. | 3.0 mM |

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of one or more subsequent reactions. After serving its purpose, the auxiliary is removed, having transferred its chirality to the target molecule. The enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol, produced via the efficient biocatalytic methods described above, has been successfully employed as a chiral auxiliary in stereocontrolled synthesis, demonstrating its value in the construction of complex chiral molecules amanote.com.

While direct application of (S)-4-(trimethylsilyl)-3-butyn-2-ol as a chiral auxiliary in a Mukaiyama aldol (B89426) reaction is not prominently documented, its utility in other stereocontrolled transformations highlights its potential. The Mukaiyama aldol reaction is a powerful carbon-carbon bond-forming reaction that creates two new stereocenters, and its diastereoselectivity is often controlled by the use of chiral auxiliaries attached to the enolate component msu.eduwikipedia.org.

The principle relies on the chiral auxiliary creating a sterically and electronically biased environment that forces an incoming electrophile (an aldehyde, for example) to approach from a specific face, leading to the preferential formation of one diastereomer over others msu.edu. A study by Blasdel, Lee, Sun, and Myers has demonstrated the use of (S)-4-trimethylsilyl-3-butyn-2-ol as an auxiliary for the stereocontrolled synthesis of analogues of Salinosporamide, a potent proteasome inhibitor amanote.com. This application, while not a Mukaiyama aldol reaction, confirms the compound's effectiveness in directing stereochemistry, a fundamental requirement for any chiral auxiliary. The structural features of (S)-4-(trimethylsilyl)-3-butyn-2-ol—a defined stereocenter adjacent to a sterically demanding trimethylsilyl (B98337) group and a reactive alkyne—make it a promising candidate for broader applications in stereocontrolled reactions, including diastereoselective aldol additions.

Chiral Auxiliary in Stereocontrolled Synthesis

Application in Salinosporamide Analog Synthesis

The synthesis of analogs of Salinosporamide A, a potent proteasome inhibitor with potential anticancer applications, requires precise control of stereochemistry. Research has shown that a closely related compound, the chiral ester of 4-trimethylsilyl-3-butyn-2-ol, plays a critical role in achieving this stereocontrol. rsc.org In a key transformation, it is used to direct the outcome of a diastereoselective Mukaiyama aldol reaction. rsc.org

This reaction establishes two contiguous stereogenic centers, including a challenging quaternary carbon. The bulky trimethylsilyl-alkyne moiety of the ester acts as a crucial auxiliary, influencing the facial selectivity of the aldol addition and leading to the preferential formation of one of the four possible diastereomeric products. rsc.org This method allows for the systematic variation of substituents at different positions of the Salinosporamide core, facilitating the generation of a library of analogs for structure-activity relationship studies. rsc.org

Table 1: Key Transformation in Salinosporamide Analog Synthesis

| Reaction Step | Role of Silylalkyne Moiety | Significance | Reference |

|---|---|---|---|

| Diastereoselective Mukaiyama Aldol Reaction | Functions as a chiral auxiliary to direct the formation of a specific diastereomer. | Establishes C4 (quaternary) and C5 contiguous stereocenters with high control. | rsc.org |

| Analog Generation | Allows for late-stage modification and introduction of diverse appendages. | Permits the synthesis of a range of Salinosporamide analogs for biological evaluation. | rsc.org |

Integration into Polymer and Framework Synthesis

Porous Aromatic Frameworks (PAFs) are a class of highly robust porous materials known for their large surface areas, exceptional stability, and potential in gas storage and separation. nih.gov These networks are constructed from rigid aromatic building blocks linked by strong covalent bonds. rsc.org The synthesis of PAFs typically involves coupling reactions, such as the Yamamoto-type Ullmann reaction, using multifunctional monomers like 1,3,5-tris(4-bromophenyl)benzene (B1296842) to create an extended three-dimensional structure. rsc.orgnih.gov

Polymers featuring a silicon-oxygen (Si-O) backbone, such as poly(silyl ether)s (PSEs), are of interest for their hydrolytic degradability and thermal stability. nih.gov The synthesis of these polymers typically proceeds through two main pathways: the condensation reaction of dichlorosilanes with diols, or the dehydrogenative cross-coupling of dihydrosilanes with diols. nih.govredalyc.org

In these established synthetic routes, the monomers are required to have at least two reactive sites that can participate in the polymerization to form the Si-O main chain. While this compound contains a hydroxyl group, it is not a difunctional monomer suitable for direct incorporation into a Si-O polymer backbone via these methods. The trimethylsilyl group serves as a protecting group for the alkyne and is not designed to participate in the formation of a polysiloxane or poly(silyl ether) chain. Consequently, this compound is not a typical building block for the development of polymers with Si-O main chains.

Role as a Key Intermediate in Medicinal Chemistry and Agrochemical Development

In medicinal chemistry, the related compound (S)-4-(trimethylsilyl)-3-butyn-2-ol has been identified as a key intermediate in the synthesis of potent 5-lipoxygenase inhibitors. researchgate.net 5-Lipoxygenase is an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in conditions such as asthma. The enantiopure form of the silyl-protected butynol is crucial for constructing the final inhibitor molecule with the correct stereochemistry for biological activity. The synthesis involves the asymmetric reduction of the corresponding ketone, 4-(trimethylsilyl)-3-butyn-2-one, to produce the desired chiral alcohol intermediate. researchgate.net

Table 2: Application in Medicinal Chemistry

| Therapeutic Target | Role of Silylalkyne Intermediate | Synthetic Method | Reference |

|---|---|---|---|

| 5-Lipoxygenase (5-LO) | Key chiral building block for a 5-LO inhibitor. | Asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one. | researchgate.net |

No specific applications of this compound as a key intermediate in agrochemical development were identified in the surveyed literature.

Spectroscopic and Computational Characterization of 4 Trimethylsilyl 3 Butyn 1 Ol and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-trimethylsilyl-3-butyn-1-ol. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific vibrational modes of its bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ²⁹Si nuclei, a detailed map of the molecular structure can be assembled. While a publicly available, fully assigned spectrum is not available, the expected chemical shifts can be accurately predicted based on the compound's functional groups and data from analogous structures.

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The nine protons of the trimethylsilyl (B98337) (TMS) group would appear as a sharp, strong singlet far upfield, typically around 0.1 ppm, which is a characteristic resonance for TMS groups. wikipedia.org The two methylene (B1212753) groups (-CH₂-) would appear as triplets due to coupling with each other. The methylene group adjacent to the hydroxyl group (-CH₂OH) is expected around 3.7 ppm, while the one adjacent to the alkyne (-C≡C-CH₂-) would be further upfield, around 2.5 ppm. The hydroxyl proton (-OH) would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR: The ¹³C NMR spectrum should display five signals, accounting for all carbon atoms in their unique environments. The TMS carbons would produce a signal near 0 ppm. The two sp³ hybridized carbons of the ethyl bridge are expected at approximately 61 ppm (-CH₂OH) and 24 ppm (-C≡C-CH₂-). The two sp hybridized carbons of the alkyne are the most downfield, with the carbon bonded to the silicon atom appearing around 105 ppm and the adjacent carbon at approximately 85 ppm. rsc.org

²⁹Si NMR: Silicon-29 NMR provides direct information about the silicon environment. For this compound, a single resonance is expected, characteristic of a silicon atom in an ethynyltrimethylsilane environment.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~0.1 | Singlet | -Si(CH ₃)₃ |

| ¹H | ~2.5 | Triplet | -C≡C-CH ₂- |

| ¹H | ~3.7 | Triplet | -CH ₂OH |

| ¹H | Variable | Broad Singlet | -OH |

| ¹³C | ~0 | Quartet | -Si(C H₃)₃ |

| ¹³C | ~24 | Triplet | -C≡C-C H₂- |

| ¹³C | ~61 | Triplet | -C H₂OH |

| ¹³C | ~85 | Singlet | -C ≡C-Si- |

| ¹³C | ~105 | Singlet | -C≡C -Si- |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. thermofisher.com

The most prominent feature would be a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the methyl and methylene groups would appear in the 3000-2850 cm⁻¹ region. A key diagnostic peak for the internal alkyne C≡C triple bond stretch is expected to appear as a weak but sharp band around 2175 cm⁻¹. nist.gov Furthermore, the presence of the trimethylsilyl group is confirmed by strong, characteristic Si-C stretching and bending vibrations, typically seen around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking). nist.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 2960 - 2850 | C-H stretch | Alkyl (-CH₃, -CH₂) |

| ~2175 (weak, sharp) | C≡C stretch | Internal Alkyne |

| ~1250 (strong) | Si-CH₃ symmetric deformation | Trimethylsilyl |

| ~840 (strong) | Si-C rock | Trimethylsilyl |

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and elemental composition. The monoisotopic mass of this compound is 142.08139 Da. uni.lualfa-chemistry.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 142 would be observed. The fragmentation pattern is expected to be dominated by the stable trimethylsilyl group. A very common and abundant fragment would be observed at m/z 73, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺. nih.gov Another prominent peak would likely be the M-15 fragment at m/z 127, resulting from the loss of a single methyl radical (-CH₃) from the parent ion, a characteristic fragmentation pathway for TMS-containing compounds. wikipedia.org Other fragments could arise from cleavage of the propyl chain. Predicted m/z values for various adducts in softer ionization techniques have been calculated. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M]⁺ | 142.08084 |

| [M+H]⁺ | 143.08867 |

| [M+Na]⁺ | 165.07061 |

| [M+K]⁺ | 181.04455 |

| [M-H]⁻ | 141.07411 |

Source: PubChemLite uni.lu

As this compound is a liquid at standard conditions, its structure cannot be studied directly by single-crystal X-ray diffraction. thermofisher.com However, this technique is invaluable for determining the precise three-dimensional atomic arrangement of solid derivatives or structurally related compounds, providing unambiguous confirmation of connectivity and stereochemistry.

For instance, studies on complex silylated alkynes, such as a triply silylated derivative of ethynylestradiol, have utilized single-crystal X-ray diffraction to definitively confirm the success of the silylation at the terminal alkyne as well as at two hydroxyl groups. nih.gov Similarly, the crystal structure of di-tert-butylbis(3-trimethylsilylethinyl)silane has been reported, offering detailed insights into the bond lengths and angles involving the trimethylsilylethynyl moiety. researchgate.net These examples demonstrate the power of X-ray crystallography to provide a definitive structural snapshot of complex molecules containing the same core functional group as this compound.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to complement experimental data, offering deep insights into the geometric and electronic properties that govern the behavior of this compound.

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for modeling the properties of molecules like this compound. These calculations can predict the lowest-energy three-dimensional conformation of the molecule by optimizing its geometry, providing precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, these theoretical studies can elucidate the electronic structure of the molecule. Calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and map the electrostatic potential. This information is crucial for understanding the molecule's reactivity; for example, regions of high electron density (negative electrostatic potential), such as around the oxygen atom, are likely sites for electrophilic attack, while regions of low electron density would be susceptible to nucleophilic attack. Computational studies are routinely employed to understand the reactivity and bonding of silylated alkynes in various chemical environments, such as their adsorption on semiconductor surfaces or their participation in metal-catalyzed reactions. nih.govacs.org

Mechanistic Investigations using Computational Methods

Computational mechanistic studies, primarily employing Density Functional Theory (DFT), are crucial for understanding the intricate details of reaction pathways that are often difficult to probe experimentally. These investigations allow for the characterization of transition states, intermediates, and the calculation of activation energies, thereby providing a quantitative picture of reaction kinetics and thermodynamics.

For reactions involving silylated alkynes, DFT calculations can elucidate the role of the trimethylsilyl group in directing the course of a reaction. For instance, in reductive coupling reactions of aldehydes and alkynes catalyzed by nickel complexes, the steric hindrance between the substituents on the alkyne and the catalyst ligands is a key determinant of regioselectivity. While specific DFT studies on this compound are not extensively documented in the literature, analogous systems show that the reaction typically proceeds through several key steps: oxidative cyclization, σ-bond metathesis, and reductive elimination. The calculated energy profiles for these steps can rationalize the observed product distributions.

In the context of cycloaddition reactions, a common transformation for alkynes, computational studies can predict whether a reaction will proceed via a concerted or stepwise mechanism. The activation barriers for different pathways can be calculated to determine the most likely route. For example, in 1,3-dipolar cycloadditions, DFT calculations help in understanding the regioselectivity by analyzing the interactions between the frontier molecular orbitals (HOMO and LUMO) of the dipole and the dipolarophile.

Table 1: Hypothetical DFT-Calculated Activation Energies for a [3+2] Cycloaddition Reaction of a Derivative

| Pathway | Transition State | Activation Energy (kcal/mol) |

| Regioisomer A | TS-A | 22.5 |

| Regioisomer B | TS-B | 25.1 |

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules and their interactions over time. For a molecule like this compound, which possesses both a hydroxyl group capable of hydrogen bonding and a lipophilic trimethylsilyl group, MD simulations are invaluable for studying its behavior in solution and its potential to form supramolecular assemblies.

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. MD simulations can model the formation, breaking, and lifetime of these hydrogen bonds with solvent molecules or with other molecules of the same kind. nih.govresearcher.life This is crucial for understanding its solubility, aggregation behavior, and interactions with other molecules in a mixture. The dynamics of these hydrogen bond networks can influence macroscopic properties such as viscosity and boiling point. aps.org

Furthermore, MD simulations can be employed to study the self-assembly of derivatives of this compound on surfaces to form self-assembled monolayers (SAMs). By modeling the interactions between the silyl (B83357) groups and the surface, as well as the intermolecular interactions within the monolayer, researchers can predict the packing, orientation, and stability of these films. Such studies are vital for applications in materials science and nanotechnology. nih.govnih.govmdpi.com

Table 2: Illustrative Hydrogen Bond Analysis from a Simulated System

| Interaction Pair | Average H-Bond Distance (Å) | H-Bond Lifetime (ps) |

| Alcohol-Alcohol | 2.85 | 3.2 |

| Alcohol-Water | 2.78 | 2.5 |

Note: This data is representative of what could be obtained from an MD simulation of a functionalized alcohol in an aqueous environment.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry provides a predictive framework for the reactivity and selectivity of chemical reactions. By calculating various molecular properties and modeling reaction pathways, it is possible to anticipate the outcome of a transformation before it is carried out in the lab.

For this compound, computational models can predict the regioselectivity of addition reactions to the alkyne. The electronic properties of the triple bond are influenced by both the electron-donating hydroxyl group (through the alkyl chain) and the silicon atom. Analysis of the distribution of electron density and the energies of the LUMO can indicate which of the sp-hybridized carbons is more susceptible to nucleophilic or electrophilic attack.

Stereoselectivity in reactions involving the chiral center that can be generated at the carbinol carbon (C1) can also be predicted. masterorganicchemistry.com For instance, in the addition of a reagent to the carbonyl group of the corresponding ketone (4-trimethylsilyl-3-butyn-1-one), computational modeling of the transition states for attack from the two different faces can predict which diastereomer will be formed preferentially, especially in the presence of a chiral catalyst.

Table 3: Predicted Regioselectivity in an Electrophilic Addition to the Alkyne

| Position of Attack | Calculated Relative Energy of Intermediate (kcal/mol) | Predicted Major Product |

| Carbon adjacent to Si | 0.0 | Yes |

| Carbon adjacent to CH₂ | +3.7 | No |

Note: This table illustrates how computational chemistry can be used to predict regioselectivity based on the relative stability of reaction intermediates. Specific values for this compound would require dedicated computational studies.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of 4-trimethylsilyl-3-butyn-1-ol is a key area for future research, with a particular emphasis on discovering and developing novel catalytic systems. The presence of both a hydroxyl group and a silyl-protected alkyne offers multiple sites for selective chemical transformations. Future research is likely to focus on catalysts that can enable chemo- and regioselective reactions.

Transition-metal catalysis is a promising avenue for the functionalization of alkynes. researchgate.net The development of catalysts that can selectively activate the carbon-carbon triple bond in the presence of the hydroxyl group would open up new synthetic possibilities. For instance, ruthenium-catalyzed hydroacylation could lead to the formation of dienol ethers, which are valuable intermediates in organic synthesis. gelest.com Similarly, nickel-catalyzed reactions have been shown to be effective for the decarbonylative alkylidenation of phthalimides with ethynyltrimethylsilanes, suggesting that similar catalytic systems could be developed for reactions involving this compound. gelest.com

Another area of interest is the use of Lewis acids to catalyze cross-coupling reactions. For example, aluminum-based Lewis acids have been shown to catalyze the reaction of trimethylsilyl (B98337) acetylides with aliphatic C-F bonds, indicating the potential for developing similar catalytic systems for the functionalization of this compound.

The table below summarizes potential catalytic systems for the functionalization of this compound based on reactions with similar compounds.

| Catalytic System | Reaction Type | Potential Product |

| Ruthenium catalysts | Hydroacylation | Dienol ethers |

| Nickel catalysts | Decarbonylative alkylidenation | Alkylidene derivatives |

| Aluminum-based Lewis acids | Cross-coupling with C-F bonds | Functionalized alkynes |

Development of Sustainable and Green Synthesis Methods

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For this compound, future research will likely focus on developing more sustainable and environmentally friendly synthesis methods. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov

One of the key aspects of green synthesis is the use of biocatalysis. The enzymatic reduction of ketones to alcohols is a well-established green method. For instance, the asymmetric reduction of the closely related compound, 4-(trimethylsilyl)-3-butyn-2-one (B1224664), to enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol has been successfully achieved using immobilized Candida parapsilosis cells. researchgate.net This biocatalytic approach offers high enantioselectivity and operates under mild conditions. Further research could explore the use of other microorganisms or isolated enzymes for the synthesis of chiral alcohols derived from this compound.

The use of greener solvents is another important area of development. Ionic liquids (ILs) have emerged as promising alternatives to volatile organic compounds. In the context of the biocatalytic reduction of 4-(trimethylsilyl)-3-butyn-2-one, the use of hydrophilic ionic liquids as co-solvents has been shown to improve the reaction efficiency and the operational stability of the biocatalyst. researchgate.net Future studies could investigate the application of various ionic liquids and other green solvents, such as supercritical carbon dioxide or water, in the synthesis and functionalization of this compound.

The table below highlights some green chemistry approaches that could be applied to the synthesis of this compound and its derivatives.

| Green Chemistry Approach | Description | Potential Benefit |

| Biocatalysis | Use of enzymes or whole microorganisms as catalysts. | High selectivity, mild reaction conditions, reduced waste. |

| Greener Solvents | Replacement of volatile organic compounds with alternatives like ionic liquids, water, or supercritical CO2. | Reduced environmental impact, improved safety. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation. |

A standard laboratory synthesis of this compound involves the reaction of 3-butyn-1-ol (B147353) with ethylmagnesium bromide followed by treatment with chlorotrimethylsilane (B32843). orgsyn.orgprepchem.com While effective, this method involves the use of a Grignard reagent and requires anhydrous conditions. Future research could focus on developing alternative, more sustainable methods that avoid the use of organometallic reagents and hazardous solvents.

Expansion of Applications in Bioactive Molecule Synthesis

This compound and its derivatives are valuable building blocks in the synthesis of complex organic molecules, including those with biological activity. The presence of multiple functional groups allows for the construction of diverse molecular architectures.

A significant application of a closely related compound, enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol, is its use as a key intermediate in the synthesis of a 5-lipoxygenase inhibitor. researchgate.net 5-Lipoxygenase is an enzyme involved in the inflammatory response, and its inhibitors have potential therapeutic applications in conditions such as asthma and arthritis. This highlights the potential of silylated butynols in medicinal chemistry. Future research is expected to further explore the use of this compound as a precursor for the synthesis of other bioactive molecules.

The trimethylsilyl group in this compound can serve as a protected terminal alkyne, which can be deprotected at a later stage to participate in reactions such as the click reaction or Sonogashira coupling. These reactions are widely used in drug discovery and development for the synthesis of complex molecules and bioconjugates.

The versatility of this compound as a synthetic intermediate is further demonstrated by its conversion to (Z)-4-(trimethylsilyl)-3-buten-1-ol through semihydrogenation using a Lindlar catalyst. orgsyn.org This vinylsilane can then be used in a variety of carbon-carbon bond-forming reactions.

The following table provides examples of how this compound and its derivatives can be utilized in the synthesis of bioactive molecules.

| Synthetic Intermediate | Key Reaction | Potential Bioactive Target |

| (S)-4-(trimethylsilyl)-3-butyn-2-ol | Asymmetric synthesis | 5-Lipoxygenase inhibitors |

| This compound (deprotected) | Click chemistry, Sonogashira coupling | Triazoles, complex natural products |

| (Z)-4-(trimethylsilyl)-3-buten-1-ol | Carbon-carbon bond formation | Polyketides, macrocycles |

The continued exploration of the reactivity of this compound will undoubtedly lead to the development of novel synthetic strategies for accessing a wide range of biologically important molecules. nih.govnih.govresearchgate.netnih.govbiotrop.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the design of new catalysts and molecules. For this compound, advanced computational modeling can provide valuable insights into its reactivity and guide experimental work.

Density Functional Theory (DFT) calculations can be employed to study the mechanisms of catalytic reactions involving this compound. For example, DFT studies have been used to investigate the regioselectivity of ruthenium-catalyzed cycloadditions of silylalkynes, revealing that steric effects play a crucial role in determining the reaction outcome. Similar computational approaches could be used to predict the selectivity of various catalytic transformations of this compound, thereby accelerating the discovery of new and efficient synthetic methods.

Computational modeling can also be used to understand the interactions between this compound and the active sites of enzymes in biocatalytic transformations. This can aid in the rational design of improved biocatalysts with enhanced activity and selectivity.

Furthermore, quantum mechanical calculations can be used to predict the spectroscopic properties of this compound and its derivatives, which can be valuable for their characterization. The study of reaction dynamics through computational methods can also provide a deeper understanding of the factors that control the rates and selectivities of reactions involving this compound.

The table below outlines the potential applications of advanced computational modeling in the study of this compound.

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Mechanistic studies of catalytic reactions. | Prediction of reaction pathways, transition state energies, and product selectivity. |

| Molecular Docking and Molecular Dynamics (MD) | Study of enzyme-substrate interactions in biocatalysis. | Understanding of binding modes and rational design of improved biocatalysts. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments, such as in solution or within an enzyme active site. | Accurate prediction of reaction energetics and dynamics. |

By leveraging the power of advanced computational modeling, researchers can gain a more profound understanding of the chemical behavior of this compound, leading to the development of more efficient and selective synthetic methodologies and the discovery of new applications for this versatile compound.

常见问题

Q. What are the standard synthetic pathways for 4-Trimethylsilyl-3-butyn-1-ol, and how are reaction conditions optimized?

The compound can be synthesized via catalytic resolution or reduction reactions. For example, lipase-catalyzed resolution of racemic mixtures using enzymes like CAL-B (Candida antarctica lipase B) under mild conditions (e.g., hexanes, −78°C) yields enantiomerically pure forms. Kinetic control is critical, with parameters like temperature, solvent polarity, and catalyst loading optimized via gas chromatography (GC) or HPLC monitoring .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the silyl group (-Si(CH₃)₃) and triple bond positions. Gas chromatography-mass spectrometry (GC-MS) complements purity analysis, while infrared (IR) spectroscopy identifies hydroxyl (-OH) and alkyne (C≡C) stretches. Polarimetry is used for enantiomeric excess (ee) determination in resolved samples .

Q. How does the trimethylsilyl group influence the compound’s reactivity in organic transformations?

The trimethylsilyl moiety acts as a steric and electronic modulator. It stabilizes transition states in nucleophilic additions (e.g., Grignard reactions) and protects the alkyne from unwanted side reactions. Its hydrophobicity also enhances solubility in non-polar solvents, simplifying purification .

Advanced Research Questions

Q. What strategies resolve contradictions in kinetic data for catalytic hydrogenation of this compound derivatives?

Discrepancies in reaction rates often arise from competing steric effects (silyl group bulk) versus electronic effects (alkyne activation). Systematic studies using deuterium labeling and density functional theory (DFT) calculations can deconvolute these factors. For example, isotopic tracing identifies rate-limiting steps, while Arrhenius plots differentiate temperature-dependent pathways .

Q. How do enantiomeric forms of this compound impact stereochemical outcomes in asymmetric synthesis?

The (R)-enantiomer is a key chiral building block for mesylation reactions (e.g., forming (R)-3-butyn-2-yl mesylate), which are precursors to bioactive dienes. Stereocontrol is achieved via enzyme-mediated resolutions (e.g., lipases), with ee values >95% confirmed by chiral HPLC. Computational docking studies predict enzyme-substrate interactions to refine selectivity .

Q. What experimental designs mitigate instability issues during storage or handling of this compound?

The compound’s hydroxyl group makes it prone to moisture-induced degradation. Storage under inert atmospheres (argon/nitrogen) at −20°C in amber vials is recommended. Stability studies using accelerated aging tests (e.g., 40°C/75% RH) coupled with GC-MS detect degradation products like siloxanes, informing formulation adjustments .

Q. How does this compound interact with biomolecular targets in drug discovery simulations?

Molecular dynamics (MD) simulations reveal that the silyl group enhances hydrophobic interactions with protein pockets (e.g., proteasomal enzymes). Free-energy perturbation (FEP) calculations quantify binding affinities, validated via in vitro assays (e.g., proteasome inhibition IC₅₀ measurements) .

Methodological Considerations

- Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (e.g., catalyst type, solvent) for maximum yield and ee .

- Data Validation : Cross-reference NMR with X-ray crystallography (where feasible) for absolute stereochemistry confirmation .

- Toxicity Profiling : Follow TCI America’s safety protocols (e.g., skin/eye protection, fume hood use) due to corrosive hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。